molecular formula C11H13N5 B12235342 N-(cyclopropylmethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

N-(cyclopropylmethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12235342
M. Wt: 215.25 g/mol
InChI Key: KUBHWZFJKRWAIX-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a cyclopropylmethyl group and a pyrazolyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

N-(cyclopropylmethyl)-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C11H13N5/c1-4-15-16(5-1)11-6-10(13-8-14-11)12-7-9-2-3-9/h1,4-6,8-9H,2-3,7H2,(H,12,13,14)

InChI Key

KUBHWZFJKRWAIX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC(=NC=N2)N3C=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Substitution with Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides.

    Introduction of Pyrazolyl Group: The pyrazolyl group can be added through a coupling reaction with pyrazole derivatives under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(cyclopropylmethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine: can be compared with other pyrimidine derivatives and pyrazole-containing compounds.

    Similar Compounds: Pyrimidine derivatives, pyrazole derivatives, and other heterocyclic compounds with similar structures.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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